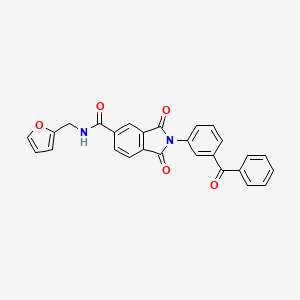
2-(3-benzoylphenyl)-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(3-benzoylphenyl)-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as compound 1, is a synthetic compound belonging to the class of isoindolinecarboxamides. It has gained significant attention in scientific research due to its potential applications in the field of medicine, particularly in the treatment of cancer.
Applications De Recherche Scientifique
Compound 1 has shown promising results in scientific research for its potential applications in the treatment of cancer. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(3-benzoylphenyl)-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Mécanisme D'action
The mechanism of action of 2-(3-benzoylphenyl)-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 involves its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound 1 promotes the acetylation of histones, which leads to changes in gene expression and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to induce a variety of biochemical and physiological effects in cancer cells. These include the activation of caspases, which are enzymes involved in the process of apoptosis, the upregulation of pro-apoptotic proteins, and the downregulation of anti-apoptotic proteins. Additionally, this compound 1 has been found to inhibit the proliferation and migration of cancer cells and to induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3-benzoylphenyl)-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one of the limitations of using this compound 1 is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for scientific research on 2-(3-benzoylphenyl)-N-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide 1. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of the this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound 1 in vivo. Finally, there is a need for more research on the potential applications of this compound 1 in combination with other cancer treatments, such as radiation therapy and immunotherapy.
In conclusion, this compound 1 is a synthetic this compound with potential applications in the treatment of cancer. Its mechanism of action involves the inhibition of HDACs, which leads to changes in gene expression and ultimately induces apoptosis in cancer cells. While there are limitations to using this compound 1 in lab experiments, it has shown promising results in scientific research and warrants further investigation.
Propriétés
IUPAC Name |
2-(3-benzoylphenyl)-N-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O5/c30-24(17-6-2-1-3-7-17)18-8-4-9-20(14-18)29-26(32)22-12-11-19(15-23(22)27(29)33)25(31)28-16-21-10-5-13-34-21/h1-15H,16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQMJEUSCZHQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3541993.png)
![3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3542006.png)
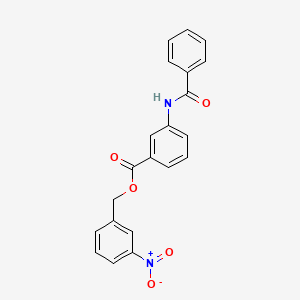
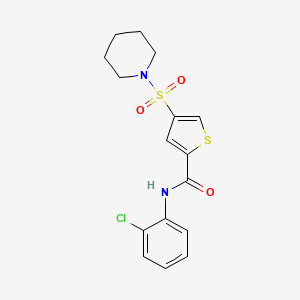
![2-naphthyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542033.png)
![3-nitrobenzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3542036.png)
![4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542039.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3542043.png)
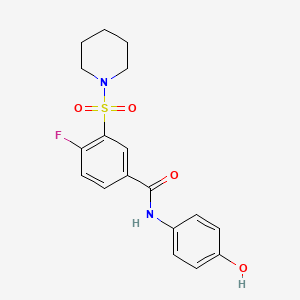
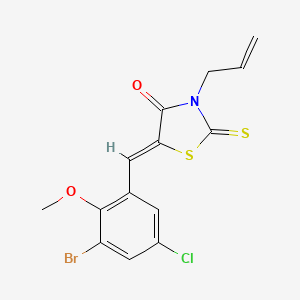
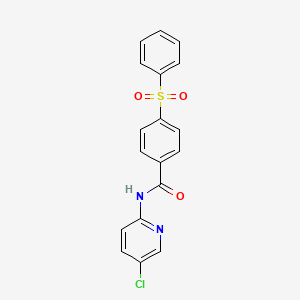
![3-(2-furylmethyl)-5-{2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542062.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-methylbenzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542073.png)
![3,4-dichlorobenzyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3542078.png)